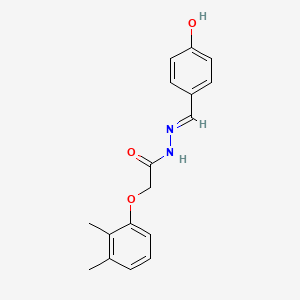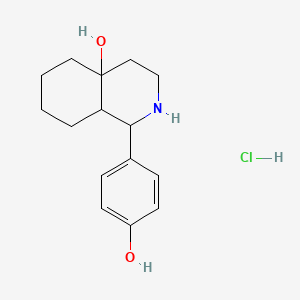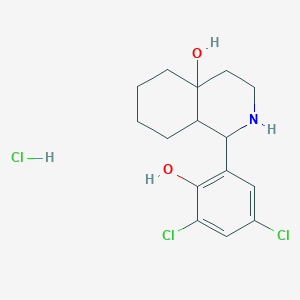![molecular formula C16H13BrClNO4 B6121447 4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate](/img/structure/B6121447.png)
4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in
作用機序
The mechanism of action of 4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammation in animal models.
Biochemical and Physiological Effects:
4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the activity of certain enzymes involved in inflammation. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of 4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate is its low toxicity profile, making it a promising candidate for further research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for research on 4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate. One potential direction is to further investigate its anticancer activity and its potential use as an anti-inflammatory agent. Another potential direction is to develop more efficient synthesis methods for this compound to improve its solubility in water and make it easier to work with in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate has shown promising results in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields.
合成法
The synthesis of 4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-chlorobenzylamine to form a Schiff base. The Schiff base is then reacted with ethyl chloroacetate in the presence of a catalyst to yield the final product, 4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate.
科学的研究の応用
4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
特性
IUPAC Name |
(4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO4/c17-13-3-6-15(20)12(7-13)8-19-23-10-16(21)22-9-11-1-4-14(18)5-2-11/h1-8,20H,9-10H2/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNLWLADCQEQAX-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CON=CC2=C(C=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CO/N=C/C2=C(C=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxyacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxybenzyl)-3-[1-(3,4-dimethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6121367.png)
![2-(1,3-benzodioxol-5-yloxy)-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6121369.png)

![1-(2-fluorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6121374.png)
![2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121382.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(methylthio)propanamide](/img/structure/B6121388.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-{[(1-methyl-4-piperidinyl)amino]methyl}-2-piperidinone](/img/structure/B6121394.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6121402.png)
![ethyl (4-{[3-(4-methoxyphenyl)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6121403.png)

![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)


![ethyl 3-(2-fluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6121456.png)